N-(3-(4-carbamoylphenyl)prop-2-yn-1-yl)pyrazine-2-carboxamide
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Overview
Description
N-(3-(4-carbamoylphenyl)prop-2-yn-1-yl)pyrazine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazine ring substituted with a carboxamide group and a prop-2-yn-1-yl chain attached to a phenyl ring with a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-carbamoylphenyl)prop-2-yn-1-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method involves the coupling of a pyrazine-2-carboxylic acid derivative with a prop-2-yn-1-ylamine derivative under appropriate conditions. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-carbamoylphenyl)prop-2-yn-1-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine ring or the phenyl ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine or phenyl derivatives.
Scientific Research Applications
N-(3-(4-carbamoylphenyl)prop-2-yn-1-yl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-(4-carbamoylphenyl)prop-2-yn-1-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(prop-2-yn-1-yl)pyrazine-2-carboxamide: Lacks the phenyl and carbamoyl groups.
N-(3-(4-methoxyphenyl)prop-2-yn-1-yl)pyrazine-2-carboxamide: Contains a methoxy group instead of a carbamoyl group.
Uniqueness
N-(3-(4-carbamoylphenyl)prop-2-yn-1-yl)pyrazine-2-carboxamide is unique due to the presence of both the carbamoyl group and the pyrazine ring, which may confer specific biological activities and chemical reactivity not observed in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H12N4O2 |
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Molecular Weight |
280.28 g/mol |
IUPAC Name |
N-[3-(4-carbamoylphenyl)prop-2-ynyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H12N4O2/c16-14(20)12-5-3-11(4-6-12)2-1-7-19-15(21)13-10-17-8-9-18-13/h3-6,8-10H,7H2,(H2,16,20)(H,19,21) |
InChI Key |
RJTNXSUKZLUUPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CCNC(=O)C2=NC=CN=C2)C(=O)N |
Origin of Product |
United States |
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